

Application Notes and Protocols for Fmoc-L-Val-OH-¹³C₅,¹⁵N

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Compound of Interest

Compound Name: Fmoc-L-Val-OH-¹³C₅,¹⁵N

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Val-OH-¹³C₅,¹⁵N is a stable isotope-labeled amino acid derivative that is a critical reagent in modern biochemical and biomedical research. The incorporation of five ¹³C atoms and one ¹⁵N atom provides a distinct and well-defined mass shift, enabling the precise quantification and in-depth structural analysis of peptides and proteins. This is achieved through techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.^{[1][2][3][4][5]} These application notes provide detailed protocols for the effective use of Fmoc-L-Val-OH-¹³C₅,¹⁵N in solid-phase peptide synthesis (SPPS) and highlight its principal applications in quantitative proteomics, structural biology, and metabolic flux analysis.

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-L-Val-OH-¹³C₅,¹⁵N is presented in the table below for easy reference.

Property	Value
Chemical Formula	$^{13}\text{C}_5\text{C}_{15}\text{H}_{21}^{15}\text{NO}_4$
Molecular Weight	345.34 g/mol
Appearance	White to off-white solid
Purity	≥98%
Storage	Store at 2-8°C, protected from light and moisture.

Applications

The primary application of Fmoc-L-Val-OH- $^{13}\text{C}_5,^{15}\text{N}$ is as a building block in the synthesis of isotopically labeled peptides. These "heavy" peptides are chemically identical to their endogenous counterparts but are distinguishable by mass, making them ideal internal standards for a variety of applications.[\[2\]](#)[\[3\]](#)[\[4\]](#)

- **Quantitative Proteomics:** Labeled peptides are used as internal standards for the absolute quantification of proteins in complex biological samples through mass spectrometry-based techniques like Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM).[\[2\]](#)[\[6\]](#)
- **Biomolecular NMR:** The incorporation of ^{13}C and ^{15}N isotopes is essential for advanced NMR studies to determine the three-dimensional structure and dynamics of peptides and proteins in solution.[\[1\]](#)[\[3\]](#)[\[7\]](#)
- **Pharmacokinetic Studies:** Labeled peptides serve as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drug candidates.[\[4\]](#)
- **Metabolite Identification:** They can be used to trace the metabolic fate of specific amino acids in biological systems.[\[4\]](#)

Experimental Protocols

The following section provides detailed, step-by-step protocols for the incorporation of Fmoc-L-Val-OH- $^{13}\text{C}_5,^{15}\text{N}$ into a peptide sequence using manual Fmoc-based solid-phase peptide

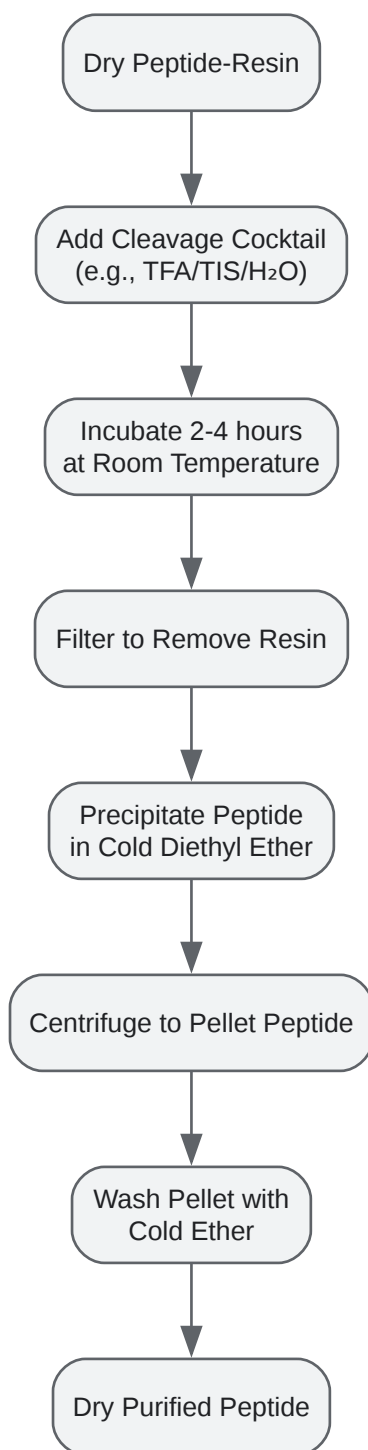
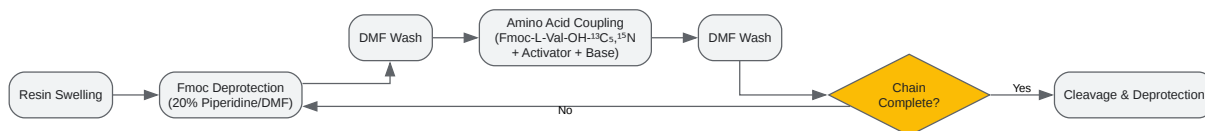
synthesis (SPPS). These protocols can be adapted for automated peptide synthesizers.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the iterative process of adding an amino acid to a growing peptide chain on a solid support (e.g., Rink Amide resin).

- 1. Resin Swelling:** a. Place the desired amount of resin (e.g., 100 mg) in a reaction vessel. b. Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30-60 minutes. c. Drain the DMF.
- 2. Fmoc Deprotection:** a. Add a 20% (v/v) solution of piperidine in DMF to the resin. b. Agitate the mixture for 3-5 minutes.[8] c. Drain the solution. d. Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete deprotection.[8] e. Drain the solution.
- 3. Washing:** a. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[8]
- 4. Amino Acid Coupling (incorporating Fmoc-L-Val-OH-¹³C₅,¹⁵N):** a. In a separate vial, dissolve Fmoc-L-Val-OH-¹³C₅,¹⁵N (3-5 equivalents relative to resin loading) and a coupling activator (e.g., HBTU, HATU, or COMU; 3-5 equivalents) in DMF. b. Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 1-2 hours to ensure complete coupling.[9]
- 5. Washing:** a. Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
- 6. Chain Elongation:** a. Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
- 7. Final Fmoc Deprotection:** a. After the final coupling step, perform the Fmoc deprotection as described in step 2.

Diagram of the SPPS Cycle:




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